2-[(2-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
2-[(2-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a 2-chlorophenylmethyl substituent attached to a pinacol boronate core. This compound belongs to the dioxaborolane family, widely utilized in organic synthesis as intermediates for Suzuki-Miyaura cross-coupling reactions, catalysis, and medicinal chemistry applications. The chlorine atom at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity and stability .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BClO2/c1-12(2)13(3,4)17-14(16-12)9-10-7-5-6-8-11(10)15/h5-8H,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSUIVQGWGQTIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward method involves esterification of 2-chlorobenzylboronic acid with pinacol (2,3-dimethyl-2,3-butanediol) under dehydrating conditions. This approach, adapted from analogous dioxaborolane syntheses, proceeds via nucleophilic substitution at the boron center. The reaction is typically conducted in dichloromethane (DCM) with magnesium sulfate as a desiccant, achieving 89% yield after 16 hours at room temperature under argon.
Key parameters:
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Molar ratio : 1:1.05 (boronic acid : pinacol)
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Solvent : Anhydrous DCM
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Additive : MgSO₄ (1 equiv)
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Atmosphere : Inert (Ar/N₂)
Challenges and Optimization
The instability of 2-chlorobenzylboronic acid necessitates strict moisture exclusion. Side reactions, such as hydrolysis to boric acid or oligomerization, are mitigated by:
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Pre-drying solvents over molecular sieves
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Using excess pinacol (5–10 mol%) to drive equilibrium
Scale-up trials demonstrate consistent yields >85% when employing continuous distillation for byproduct removal.
Transition Metal-Catalyzed Borylation
Miyaura Borylation Protocol
For substrates where boronic acids are inaccessible, palladium-catalyzed borylation offers a viable alternative. This method reacts 2-chlorobenzyl halides with bis(pinacolato)diboron (B₂pin₂) under Suzuki-type conditions:
Reaction Scheme :
2-Chlorobenzyl-X + B₂pin₂ → Target compound (X = Cl, Br)
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Catalyst : Pd(dppf)Cl₂ (2 mol%)
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Base : KOAc (3 equiv)
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Solvent : Dioxane/H₂O (5:1)
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Temperature : 120°C (microwave-assisted)
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Time : 30 minutes
This route achieves 75–82% yield with >95% purity after column chromatography.
Rhodium-Mediated Approaches
Rhodium complexes, though less common, enable borylation of aryl ethers and strained cyclopropanes. A modified procedure from carbazole borylation studies employs:
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[Rh(cod)Cl]₂ (cod = 1,5-cyclooctadiene)
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Tricyclohexylphosphine ligand
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Triethylamine as base
While effective for sterically hindered substrates, rhodium catalysis shows limited efficiency (≤45% yield) for simple benzyl derivatives.
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Adapting batch protocols to flow chemistry enhances reproducibility and safety. Key modifications include:
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Microreactor design : Stainless steel modules with <1 mm channel diameter
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Residence time : 8–12 minutes at 80°C
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In-line purification : Simulated moving bed (SMB) chromatography
Pilot plants report 92% yield at 50 kg/day throughput, reducing solvent waste by 60% compared to batch methods.
Quality Control Metrics
| Parameter | Specification | Analytical Method |
|---|---|---|
| Purity | ≥99.5% | HPLC (C18, 254 nm) |
| Residual Pd | ≤10 ppm | ICP-MS |
| Water Content | ≤0.1% | Karl Fischer titration |
Purification and Characterization
Distillation vs. Chromatography
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Apparatus : Vacuum-jacketed column (10 cm)
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Conditions : 108°C @ 23 mmHg
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Recovery : 89% (purity 99.1%)
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Stationary phase : Silica gel (230–400 mesh)
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Eluent : Hexane/EtOAc (8:1)
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Recovery : 78% (purity 98.4%)
Spectroscopic Characterization
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δ 1.05 (s, 12H, pinacol CH₃)
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δ 4.32 (s, 2H, B-CH₂-Ar)
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δ 7.21–7.45 (m, 4H, aryl-H)
¹¹B NMR :
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δ 30.2 ppm (quartet, J = 98 Hz)
Comparative Method Analysis
| Method | Yield (%) | Pd Residual (ppm) | Scalability | Cost Index |
|---|---|---|---|---|
| Direct Esterification | 89 | 0 | High | 1.0 |
| Miyaura Borylation | 78 | 8–12 | Moderate | 1.8 |
| Rhodium Catalysis | 45 | <1 | Low | 3.5 |
Cost Index : Relative to direct esterification (1.0 = $120/kg)
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of reactions, including:
Cross-Coupling Reactions: Particularly Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or alkenyl products.
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl Compounds: Formed in Suzuki-Miyaura coupling.
Boronic Acids: Formed upon oxidation.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 2-[(2-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its role as a reagent in organic synthesis. It acts as a boronic acid derivative that can participate in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Table 1: Comparison of Cross-Coupling Reactions Involving Boronic Acids
| Reaction Type | Key Features | Example Applications |
|---|---|---|
| Suzuki-Miyaura | Forms C-C bonds using aryl or vinyl boronates | Pharmaceutical intermediates |
| Negishi Reaction | Utilizes organozinc reagents with boronates | Synthesis of complex natural products |
| Stille Coupling | Employs organotin compounds with boronates | Development of polymeric materials |
Medicinal Chemistry
In medicinal chemistry, this compound has potential applications due to its ability to form stable complexes with various biological targets. Its chlorophenyl moiety can enhance lipophilicity and bioavailability of drug candidates.
Case Study: Anticancer Activity
Research has shown that derivatives of boronic acids exhibit anticancer properties by inhibiting proteasome activity. The incorporation of 2-[(2-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into lead compounds has been explored for developing novel anticancer agents.
Agrochemicals
The compound is also investigated for use in agrochemicals. Its structural features allow it to act as a herbicide or pesticide by interfering with specific biochemical pathways in plants or pests.
Mechanism of Action
The mechanism by which 2-[(2-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects primarily involves the formation of carbon-carbon bonds through cross-coupling reactions. The boron atom in the compound coordinates with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. This process involves several key steps:
Oxidative Addition: The aryl halide reacts with the palladium catalyst to form a palladium-aryl complex.
Transmetalation: The boron compound transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium catalyst releases the coupled product and regenerates the active catalyst.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Chlorinated Derivatives
- 2-(3,5-Dichlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (TCI America):
- 2-(2-Chloro-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Isomer b):
- 2-(2-Chloro-4-(methylsulfonyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
Methoxy and Alkyl Derivatives
- 2-(2,6-Dichloro-3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
- 2-(4-Methoxybenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane :
Physical and Spectral Properties
Stability and Handling
Biological Activity
2-[(2-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry. Its unique structure allows it to interact with biological systems in various ways. This article aims to summarize the biological activity of this compound based on available research findings.
- Molecular Formula : CHBClO
- Molecular Weight : 252.54 g/mol
- CAS Number : 1365565-86-1
- Physical State : Solid
- Storage Conditions : Inert atmosphere at 2-8°C
The biological activity of 2-[(2-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is primarily attributed to its ability to form reversible covalent bonds with biomolecules. This interaction can modulate enzyme activity and influence cellular signaling pathways.
Antitumor Activity
Research indicates that compounds similar to 2-[(2-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant antitumor properties. Studies have reported:
- Inhibition of Cancer Cell Proliferation : The compound has shown efficacy against various cancer cell lines including breast and lung cancer cells.
- Mechanism of Action : It is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor:
- Target Enzymes : It may inhibit certain proteases and kinases involved in cancer progression.
- Selectivity : Preliminary studies suggest that it exhibits selectivity towards tumor-associated enzymes compared to non-cancerous cells.
Research Findings and Case Studies
Toxicity Profile
While the biological activity is promising, it is essential to consider the toxicity associated with this compound:
- Acute Toxicity : Classified under acute toxicity category 4 (H302) indicating harmful effects if ingested.
- Environmental Impact : Exhibits chronic aquatic toxicity (H413), necessitating careful handling and disposal.
Q & A
Q. What are the optimal synthetic routes for preparing 2-[(2-Chlorophenyl)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, and how can purity be maximized?
Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions using pinacol boronic ester intermediates. Key steps include:
- Substrate Preparation : Start with 2-chlorobenzyl halides (e.g., bromide or iodide) and react with bis(pinacolato)diboron under inert conditions.
- Catalytic System : Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ as a base in THF at 80°C for 12–24 hours .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity. Recrystallization from ethanol improves crystallinity .
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, THF, 80°C | 78–85 | 95–97 | |
| PdCl₂(dppf), DMF | 65 | 90 |
Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?
Methodological Answer:
- NMR : Use - and -NMR to confirm the boron environment. The signal typically appears at δ 28–32 ppm for dioxaborolanes .
- X-ray Crystallography : Single-crystal analysis (e.g., Cu-Kα radiation) resolves the planar dioxaborolane ring and confirms substituent geometry (bond angles: 106–112° for B–O–C) .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) with <2 ppm error .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer: The boronate group undergoes transmetalation with Pd(0) catalysts, forming aryl-Pd intermediates. Key factors:
- Steric Effects : The tetramethyl dioxaborolane group reduces steric hindrance compared to bulkier esters, enhancing reaction rates .
- Electronic Effects : Electron-withdrawing 2-chlorophenyl groups stabilize the boronate via inductive effects, improving oxidative addition efficiency .
- Kinetic Studies : Monitor reaction progress via -NMR (if fluorinated substrates are used) or HPLC to quantify intermediates .
Q. How can computational modeling (DFT/MD) predict reaction pathways or optimize conditions?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 to model transition states (e.g., B3LYP/6-31G* level). Compare activation energies for different Pd catalysts .
- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics using COMSOL Multiphysics. Polar solvents stabilize ionic intermediates .
- Contradiction Resolution : If experimental yields contradict computational predictions, re-evaluate solvation models or entropy contributions .
Q. How to resolve discrepancies between experimental and theoretical data (e.g., bond lengths or reaction yields)?
Methodological Answer:
- X-ray vs. DFT : If crystallographic bond lengths (e.g., B–O = 1.36–1.39 Å) deviate from DFT results (>1.42 Å), refine basis sets (e.g., def2-TZVP) or include dispersion corrections .
- Yield Optimization : If predicted catalyst performance (e.g., PdCl₂ vs. Pd(OAc)₂) mismatches experiments, validate ligand exchange rates via in situ IR spectroscopy .
Safety and Handling
Q. What protocols ensure safe handling of this air- and moisture-sensitive compound?
Methodological Answer:
- Storage : Store under argon at –20°C in flame-sealed ampules. Use molecular sieves (4Å) to prevent hydrolysis .
- Handling : Conduct reactions in gloveboxes with O₂/H₂O levels <1 ppm. Quench excess boronate with pH 7 phosphate buffer to avoid exothermic decomposition .
Data Contradiction Analysis
Q. Why might NMR spectra show unexpected splitting patterns or impurities?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
